molecular formula C12H18 B14600249 Dodecahydrodicyclopenta[cd,gh]pentalene CAS No. 60606-96-4

Dodecahydrodicyclopenta[cd,gh]pentalene

Katalognummer: B14600249
CAS-Nummer: 60606-96-4
Molekulargewicht: 162.27 g/mol
InChI-Schlüssel: MRCRJVMFYSQAOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of dodecahydrodicyclopenta[cd,gh]pentalene involves multiple steps, typically starting from simpler hydrocarbons. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the polycyclic structure The reaction conditions often involve the use of catalysts and high temperatures to facilitate the formation of the desired product

Analyse Chemischer Reaktionen

Dodecahydrodicyclopenta[cd,gh]pentalene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction may yield fully saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Dodecahydrodicyclopenta[cd,gh]pentalene has several applications in scientific research. In chemistry, it is used as a model compound to study the properties of nonalternant hydrocarbons and their π-conjugated systems . In biology and medicine, its derivatives are investigated for potential therapeutic applications due to their unique electronic properties. In industry, this compound can be used in the development of advanced materials with specific electronic characteristics .

Wirkmechanismus

The mechanism of action of dodecahydrodicyclopenta[cd,gh]pentalene involves its interaction with molecular targets through its π-conjugated system . This interaction can affect various pathways, depending on the specific application. For example, in electronic materials, the compound’s unique electronic properties can influence conductivity and other characteristics. In biological systems, its derivatives may interact with enzymes or receptors, leading to potential therapeutic effects .

Eigenschaften

CAS-Nummer

60606-96-4

Molekularformel

C12H18

Molekulargewicht

162.27 g/mol

IUPAC-Name

tetracyclo[7.2.1.04,11.06,10]dodecane

InChI

InChI=1S/C12H18/c1-2-8-6-10-4-3-9-5-7(1)11(8)12(9)10/h7-12H,1-6H2

InChI-Schlüssel

MRCRJVMFYSQAOH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC3CCC4C3C2C1C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.